molecular formula C18H17N3O2S B6753663 N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide

Cat. No.: B6753663
M. Wt: 339.4 g/mol
InChI Key: UFTVDLYBVUNOPD-UHFFFAOYSA-N
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Description

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazo[2,1-b][1,3]thiazole moiety is particularly noteworthy, as this scaffold is known for its diverse biological activities.

Properties

IUPAC Name

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-16(19-10-12-11-21-6-8-24-17(21)20-12)14-9-18(14)5-7-23-15-4-2-1-3-13(15)18/h1-4,6,8,11,14H,5,7,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTVDLYBVUNOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C13CC3C(=O)NCC4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the imidazo[2,1-b][1,3]thiazole core can be synthesized via a copper-catalyzed three-component reaction involving aminothiazole, benzaldehydes, and ethyl propiolate . This is followed by further functionalization to introduce the spirocyclic chromene and cyclopropane moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize by-products. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, could be employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Copper(I) triflate, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the imidazole ring can yield dihydroimidazole derivatives .

Mechanism of Action

The mechanism of action of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO1), which plays a role in immune response modulation . The compound’s binding to these targets can disrupt normal cellular processes, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazo[2,1-b][1,3]thiazole derivatives and contributes to its potential as a versatile compound in various scientific applications .

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